molecular formula Sm2Te5-4 B1143880 disamarium pentatelluride CAS No. 12187-02-9

disamarium pentatelluride

カタログ番号: B1143880
CAS番号: 12187-02-9
分子量: 938.72
注意: 研究専用です。人間または獣医用ではありません。
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説明

Transition-metal pentatellurides, such as zirconium pentatelluride (ZrTe₅) and hafnium pentatelluride (HfTe₅), are layered topological materials exhibiting unique quantum phenomena. These compounds are characterized by their quasi-one-dimensional crystal structures and Dirac fermion behavior, enabling exotic electronic states under external stimuli like magnetic fields or reduced dimensionality . Recent studies highlight their role in hosting discrete scale invariance (DSI) —a phenomenon where physical properties repeat at logarithmically spaced intervals—linked to quasi-bound states formed by massless Dirac fermions interacting with Coulomb impurities .

特性

CAS番号

12187-02-9

分子式

Sm2Te5-4

分子量

938.72

同義語

disamarium pentatelluride

製品の起源

United States

類似化合物との比較

Key Structural and Electronic Properties

Property ZrTe₅ (Bulk) HfTe₅ (Bulk) ZrTe₅/HfTe₅ (Thin Flakes)
Crystal Structure Quasi-1D layered Quasi-1D layered Quasi-2D (180 nm thick)
Scale Factor (λ) ~3.5 ~3.5 ~1.6
Effective α (α > 1) Yes (supercritical) Yes (supercritical) Yes (enhanced α)
Log-periodic Oscillations Observed Observed Enhanced resolution
Vacancy-Induced States Not reported Yes (DSI orbitals) Tunable via field

Discrete Scale Invariance (DSI)

  • Bulk vs. Thin Flakes :
    In bulk ZrTe₅ and HfTe₅, DSI manifests with a scale factor λ ≈ 3.5 , derived from magnetotransport oscillations . However, in thin flakes (~180 nm thickness), λ reduces to ~1.6 , attributed to weakened vacuum polarization effects and increased effective impurity charge . This suggests dimensionality modulates Coulomb interactions and impurity screening.

  • Atomic Vacancy Effects :
    HfTe₅ uniquely hosts geometric quasi-bound states around atomic vacancies, visualized via scanning tunneling microscopy (STM). These states exhibit log-periodic spatial distributions , mimicking atomic collapse in supercritical regimes . In contrast, ZrTe₅ studies focus on bulk magnetotransport, with vacancy effects less explored.

Magnetic Field Response

  • Bulk Materials :
    Both ZrTe₅ and HfTe₅ show log-periodic quantum oscillations in magnetoresistance (MR) and Hall data. The oscillations follow $ B{n+1}/Bn = \lambda^{1/\alpha - 1} $, where α is the effective fine-structure constant .

  • Thin Flakes: Reduced λ in thin flakes allows finer control of quasi-bound states. For HfTe₅, magnetic fields tune lower-energy states into Dirac wells, altering local density of states (LDOS) . This tunability is less pronounced in ZrTe₅, possibly due to differences in spin-orbit coupling.

Theoretical Implications

The smaller λ in thin flakes challenges classical DSI models. A proposed mechanism involves impurity-induced vacuum polarization renormalization, where reduced screening in thin geometries enhances effective α, thereby lowering λ . However, this hypothesis requires further validation .

Q & A

Q. How can researchers address discrepancies in electrical conductivity measurements of Sm₂Te₅ under varying magnetic fields?

  • Methodological Answer : Contradictions often arise from anisotropic crystal orientation or impurity phases. Standardize measurement protocols by: (i) Aligning crystals via Laue diffraction to confirm crystallographic axes. (ii) Using four-probe resistivity setups with magnetic fields applied parallel to the a-axis. (iii) Cross-validating with Hall coefficient and Seebeck coefficient data to isolate carrier type (n/p) and density .

Advanced Research Questions

Q. What advanced computational models explain the anomalous quantum oscillation behavior observed in Sm₂Te₅ at low temperatures?

  • Methodological Answer : Density functional theory (DFT) combined with Boltzmann transport equations can model Landau quantization in topological semimetals. For Sm₂Te₅, incorporate spin-orbit coupling (SOC) and rare-earth 4f electron correlations. Validate against angle-resolved photoemission spectroscopy (ARPES) to map Fermi surface topology .
  • Key Parameters :
  • SOC strength: 0.5–1.2 eV
  • Carrier effective mass: 0.3m₀ (electrons), 0.5m₀ (holes)
  • Magnetic breakdown effects at >10 T fields .

Q. How do doping strategies with rare-earth elements (e.g., Gd, Eu) alter the topological insulating properties of Sm₂Te₅?

  • Methodological Answer : Substitute Sm with isovalent rare-earth ions via solid-state reaction. Monitor changes using: (i) Magnetotransport measurements to track Shubnikov–de Haas oscillations. (ii) Neutron scattering to detect magnetic ordering. (iii) DFT+U calculations to assess bandgap modulation. For example, Gd doping introduces localized magnetic moments, enhancing spin-polarized surface states .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the dimensionality of quantum Hall effects in Sm₂Te₅?

  • Methodological Answer : Discrepancies stem from sample dimensionality (bulk vs. exfoliated thin films). Resolve by: (i) Conducting thickness-dependent studies (1–100 nm) via mechanical exfoliation. (ii) Comparing 3D Hall conductivity (σₓᵧ) in bulk crystals vs. 2D σₓᵧ in thin films. (iii) Referencing theoretical frameworks for 3D quantum Hall effect (QHE) in Dirac/Weyl semimetals .

Experimental Design for Novel Properties

Q. What in situ characterization techniques are critical for observing pressure-induced phase transitions in Sm₂Te₅?

  • Methodological Answer : Diamond anvil cell (DAC) experiments coupled with: (i) Synchrotron XRD (>30 GPa) to detect structural transitions (e.g., monoclinic to orthorhombic). (ii) Raman spectroscopy to monitor phonon mode softening. (iii) Resistivity measurements to correlate structural changes with electronic behavior .

Guidelines for Reproducibility

  • Data Sharing : Deposit raw XRD, transport, and computational data in repositories like Zenodo or ICAT .
  • Reporting Standards : Follow IUPAC guidelines for crystal structure notation and ISO standards for electrical measurements .

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